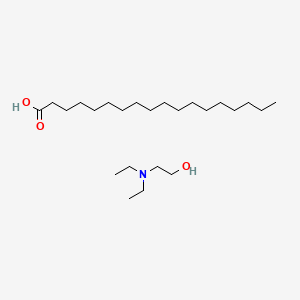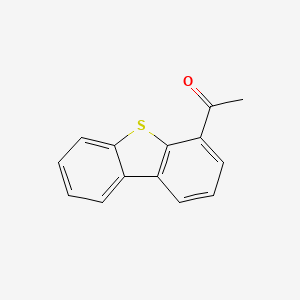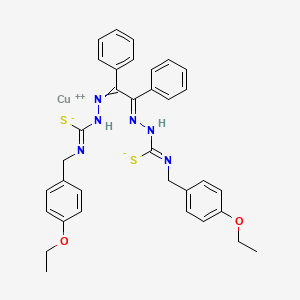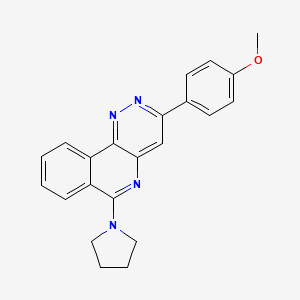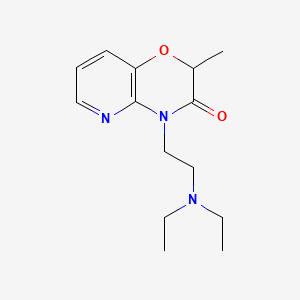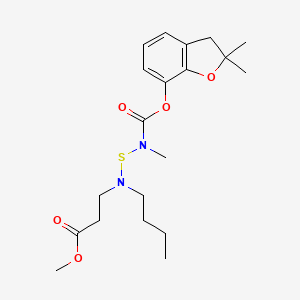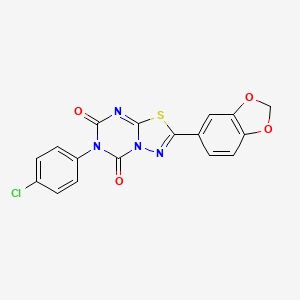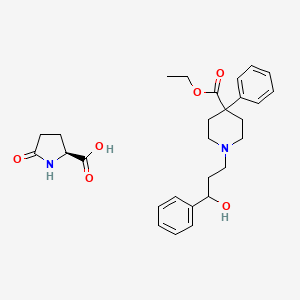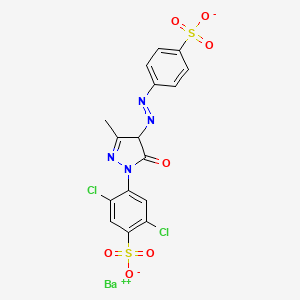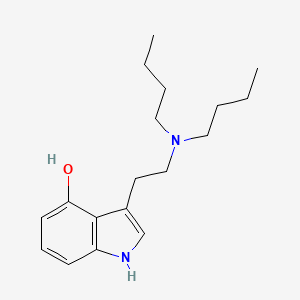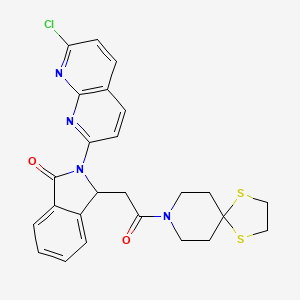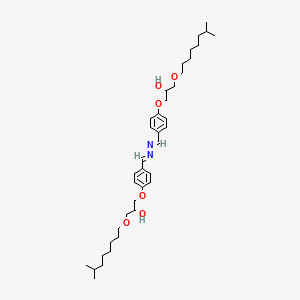
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone is a complex organic compound with a unique structure It is characterized by the presence of a benzaldehyde group, a hydroxypropoxy group, and an isononyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone typically involves multiple steps. The initial step often includes the preparation of the benzaldehyde derivative, followed by the introduction of the hydroxypropoxy group through a nucleophilic substitution reaction. The isononyloxy group is then added via an esterification reaction. The final step involves the formation of the hydrazone by reacting the aldehyde with a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and isononyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde
- 4-(2-Hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone
Uniqueness
The uniqueness of 4-(2-Hydroxy-3-(isononyloxy)propoxy)benzaldehyde ((4-(2-hydroxy-3-(isononyloxy)propoxy)phenyl)methylene)hydrazone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93843-31-3 |
|---|---|
Molecular Formula |
C38H60N2O6 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
1-[4-[(E)-[(E)-[4-[2-hydroxy-3-(7-methyloctoxy)propoxy]phenyl]methylidenehydrazinylidene]methyl]phenoxy]-3-(7-methyloctoxy)propan-2-ol |
InChI |
InChI=1S/C38H60N2O6/c1-31(2)13-9-5-7-11-23-43-27-35(41)29-45-37-19-15-33(16-20-37)25-39-40-26-34-17-21-38(22-18-34)46-30-36(42)28-44-24-12-8-6-10-14-32(3)4/h15-22,25-26,31-32,35-36,41-42H,5-14,23-24,27-30H2,1-4H3/b39-25+,40-26+ |
InChI Key |
QXKUMQBKIFBLMH-YXTVXKGXSA-N |
Isomeric SMILES |
CC(CCCCCCOCC(O)COC1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)OCC(O)COCCCCCCC(C)C)C |
Canonical SMILES |
CC(C)CCCCCCOCC(COC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)OCC(COCCCCCCC(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



